4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused to a diazepine ring, which is a seven-membered heterocyclic ring with two nitrogen atoms. Additionally, it has a fluorophenyl group attached to it. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
Benzodiazepines, in general, can undergo a variety of reactions including hydroxylation and nitration, among others. The specific reactivity of this compound would depend on the exact positioning and nature of its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Properties such as solubility, melting point, boiling point, and stability could be predicted using computational chemistry .Scientific Research Applications
Synthesis and Chemical Applications
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl While not directly discussing 4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, shares similarities in chemical structure and synthesis challenges. The paper highlights the development of a practical pilot-scale method for its preparation, addressing the need for an easily performed synthesis due to the high cost and toxicity of traditional methods (Qiu, Gu, Zhang, & Xu, 2009).
Biological Significance of 1,4-Diazepines
1,4-Diazepines A Review on Synthesis, Reactions and Biological Significance
This review provides an extensive overview of the synthesis, reactions, and biological importance of 1,4-diazepines, highlighting their significant medicinal role due to a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties. The paper emphasizes the exploration of 1,4-diazepine derivatives for potential pharmaceutical applications (Rashid et al., 2019).
Heterocyclic Chemistry and Bioactive Compounds
A Review of 2,3-Benzodiazepine-related Compounds Diazepines and 1,2,5-Triazepines Fused with Five-membered Nitrogen Heterocycles
The paper delves into the synthesis and biological efficacy of 2,3-benzodiazepines and their analogues, emphasizing the significance of these compounds in pharmaceuticals and potential treatments for diseases with no current remedy. The paper underscores the importance of ongoing research in heterocyclic chemistry for discovering new medicines (Földesi, Volk, & Milen, 2018).
Synthetic Approaches in Pharmaceutical Chemistry
SYNTHETIC UTILITIES OF O-PHENYLENEDIAMINES SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO〔1,5〕DIAZEPINES
This review presents various synthetic methods for the preparation of benzimidazoles, quinoxalines, and benzo[1,5]diazepines, highlighting their biological applications. The paper reviews the synthesis and biological relevance of azolylthiazoles, emphasizing the role of these compounds in pharmaceutical chemistry (Ibrahim, 2011).
Mechanism of Action
While the exact mechanism of action for this specific compound isn’t available, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Future Directions
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-11-7-5-10(6-8-11)14-9-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMXTTRXBGULIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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